molecular formula C13H14ClNO4S2 B2386915 5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide CAS No. 1396884-26-6

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

Cat. No.: B2386915
CAS No.: 1396884-26-6
M. Wt: 347.83
InChI Key: BAHHLXJHYCWSJZ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a furan ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the chloro, cyclopropyl, and furan substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide include other thiophene sulfonamides with different substituents, such as:

  • 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is a complex organic compound with potential biological significance. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₈ClN₃O₃S
  • Molecular Weight: 353.84 g/mol
  • CAS Number: 1396783-30-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It has shown potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues .
  • Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial and fungal strains, suggesting its potential use in treating infections .
  • Anti-inflammatory Effects: The sulfonamide group may contribute to anti-inflammatory effects by modulating inflammatory pathways, although specific pathways remain to be fully elucidated.

Biological Activity Data

Activity TypeTarget Organism/EnzymeObserved EffectReference
Enzyme InhibitionCarbonic Anhydrase IINanomolar-level inhibition
AntimicrobialStaphylococcus aureusModerate activity
AntifungalCandida albicansSlightly active
Cellular GrowthVarious cancer cell linesInhibition observed

Case Studies and Research Findings

  • In Vitro Studies on Enzyme Inhibition:
    A series of experiments demonstrated that this compound effectively inhibited human carbonic anhydrase II, making it a candidate for therapeutic applications in conditions requiring modulation of this enzyme .
  • Antimicrobial Testing:
    In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated moderate effectiveness against Staphylococcus aureus and slight activity against Candida species, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Potential:
    Further research explored the anti-inflammatory properties through cellular assays where the compound was shown to reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in inflammatory disease models.

Properties

IUPAC Name

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S2/c14-11-5-6-12(20-11)21(17,18)15-8-13(16,9-3-4-9)10-2-1-7-19-10/h1-2,5-7,9,15-16H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHHLXJHYCWSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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